molecular formula C9H15NO5 B15244735 (S)-2-((Methoxycarbonyl)amino)-2-((R)-tetrahydro-2H-pyran-3-yl)acetic acid

(S)-2-((Methoxycarbonyl)amino)-2-((R)-tetrahydro-2H-pyran-3-yl)acetic acid

Cat. No.: B15244735
M. Wt: 217.22 g/mol
InChI Key: UMTLWTRSWSUNMF-BQBZGAKWSA-N
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Description

(S)-2-((Methoxycarbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both a methoxycarbonyl group and a tetrahydropyran ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Methoxycarbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxycarbonyl Group: This step often involves the use of methoxycarbonyl chloride in the presence of a base to form the desired ester.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Methoxycarbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-((Methoxycarbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((Methoxycarbonyl)amino)-2-((S)-tetrahydro-2H-pyran-3-yl)acetic acid
  • (S)-2-((Methoxycarbonyl)amino)-2-(®-tetrahydro-2H-furan-3-yl)acetic acid

Uniqueness

(S)-2-((Methoxycarbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetic acid is unique due to its specific chiral configuration and the presence of both a methoxycarbonyl group and a tetrahydropyran ring

Properties

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

IUPAC Name

(2S)-2-(methoxycarbonylamino)-2-[(3R)-oxan-3-yl]acetic acid

InChI

InChI=1S/C9H15NO5/c1-14-9(13)10-7(8(11)12)6-3-2-4-15-5-6/h6-7H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-,7-/m0/s1

InChI Key

UMTLWTRSWSUNMF-BQBZGAKWSA-N

Isomeric SMILES

COC(=O)N[C@@H]([C@H]1CCCOC1)C(=O)O

Canonical SMILES

COC(=O)NC(C1CCCOC1)C(=O)O

Origin of Product

United States

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